molecular formula C6H6OS B073258 2-Mercaptophenol CAS No. 1121-24-0

2-Mercaptophenol

Cat. No.: B073258
CAS No.: 1121-24-0
M. Wt: 126.18 g/mol
InChI Key: VMKYTRPNOVFCGZ-UHFFFAOYSA-N
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Description

2-Mercaptophenol (CAS: 1121-24-0), also known as 2-hydroxybenzenethiol or o-mercaptophenol, is a sulfur-containing aromatic compound with the molecular formula C₆H₅(SH)OH. It features a hydroxyl (-OH) group at the ortho position relative to a thiol (-SH) group. This dual functionality enables unique chemical reactivity, particularly in metal coordination and enzyme inhibition. It is utilized in synthesizing heterocyclic compounds (e.g., benzoxathines, thiocarbamates) and serves as a ligand in metalloprotein studies, such as zinc-binding inhibitors of human carbonic anhydrase II (hCA II) . Its biological roles include modulating ion channels (e.g., KCNQ2/3 potassium channels) and inhibiting enzymes like iodothyronine 5'-deiodinase .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxythiophenol are largely unexplored. It is known that 2-Hydroxythiophenol can interact with various enzymes, proteins, and other biomolecules. As a sulfur-containing ligand, it can form complexes with transition metal atoms

Cellular Effects

It is known that 2-Hydroxythiophenol can increase blood-free apoptosis inhibitor of macrophage (AIM)

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Biological Activity

2-Mercaptophenol, also known as β-mercapto phenol or thiophenol, is an organosulfur compound with the chemical formula C6H6OS. It possesses a thiol (-SH) group attached to a phenolic ring, which endows it with significant biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its ability to form disulfide bonds and scavenge free radicals, making it a potent antioxidant. The presence of the phenolic hydroxyl group enhances its solubility in biological systems and contributes to its reactivity.

Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

  • Mechanism of Action : The thiol group can donate electrons to free radicals, neutralizing them and converting them into less harmful species. This property is vital in various biological contexts, including inflammation and aging processes.

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. Its mechanism involves the modulation of cellular signaling pathways that lead to apoptosis (programmed cell death).

  • Case Study : In studies involving breast cancer cell lines, this compound demonstrated significant antiproliferative effects, leading to increased apoptosis rates. This suggests potential applications in cancer therapy.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Research Findings : In animal models of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque accumulation and improved cognitive function. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.

Tables of Biological Activity

Activity Mechanism Effect
AntioxidantScavenging ROSProtects cells from oxidative damage
CytotoxicityInduction of apoptosisReduces cancer cell proliferation
NeuroprotectionModulation of signaling pathwaysImproves cognitive function in animal models

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Antioxidant Studies : A study demonstrated that this compound effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress.
  • Cancer Research : In vitro assays showed that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the activation of caspases.
  • Neuroprotective Mechanisms : Animal studies indicated that administration of this compound improved memory retention and reduced neuroinflammation in models of Alzheimer's disease.

Scientific Research Applications

Protein Denaturation

2-Mercaptophenol is widely used as a reducing agent in biochemical assays. It effectively cleaves disulfide bonds in proteins, thus denaturing them. This property is crucial for:

  • Electrophoresis : It helps separate protein subunits for analysis.
  • Enzymatic Studies : By maintaining proteins in their reduced state, it preserves their activity during assays.

Case Study : In a study examining the effects of various thiols on protein structure, this compound was shown to effectively denature proteins, allowing researchers to analyze monomeric forms rather than oligomers .

RNA Isolation

The compound plays a vital role in RNA extraction protocols by denaturing ribonucleases (RNases), which can degrade RNA samples. Its inclusion in lysis buffers prevents RNA degradation during extraction processes.

Data Table 1: Comparison of Reducing Agents in RNA Isolation

Reducing AgentEffectiveness in RNase DenaturationStability in Buffer
This compoundHighModerate
DithiothreitolVery HighHigh
Tris(2-carboxyethyl)phosphineModerateVery High

Synthesis of Pharmaceuticals

This compound is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a nucleophile makes it valuable in chemical reactions that form new carbon-sulfur bonds.

Case Study : Research has demonstrated its use in the synthesis of thiophenol derivatives, which are important intermediates in drug development .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for detecting metal ions through complexation reactions. Its thiol group forms stable complexes with heavy metals, enabling their quantification.

Data Table 2: Metal Ion Detection Using this compound

Metal IonDetection MethodSensitivity
Lead (Pb)Colorimetric assay0.5 µg/mL
Mercury (Hg)Spectrophotometry0.1 µg/mL
Cadmium (Cd)Fluorometric assay0.05 µg/mL

Remediation of Heavy Metals

Due to its chelating properties, this compound is investigated for environmental applications such as the remediation of heavy metal-contaminated sites. It can bind to metal ions, facilitating their removal from soil and water.

Case Study : A study found that applying this compound to contaminated soil significantly reduced lead concentrations, demonstrating its potential for environmental cleanup .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-mercaptophenol in laboratory settings?

  • This compound is classified as toxic (Repr. 1A), a skin irritant/sensitizer (Skin Irrit. 2/Skin Sens. 2), and poses organ toxicity (STOT RE 2 Oral) targeting the liver and heart . Researchers must:

  • Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store the compound away from heat/open flames and ensure proper ventilation to mitigate flammability risks .
  • Decontaminate spills with absorbent materials and dispose of waste via certified hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

  • A standard method involves reacting 2-bromophenol with thiourea under alkaline conditions, followed by acid hydrolysis to yield this compound .
  • Alternative approaches include nucleophilic substitution of 2-chlorophenol with sodium hydrosulfide (NaSH) in polar solvents like ethanol, monitored via TLC for reaction completion .

Q. How can this compound be characterized spectroscopically?

  • NMR : The thiol (-SH) proton appears as a singlet at ~3.5 ppm (¹H NMR), while aromatic protons show splitting patterns consistent with ortho-substitution .
  • FT-IR : Key peaks include S-H stretch (~2550 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 126 (C₆H₆OS) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives?

  • Regioselective synthesis of benzoxathiane derivatives (e.g., 1,4-benzoxathian-2-carboxylate) requires controlled reaction conditions. For example:

  • Reacting this compound with ethyl 2,3-dibromopropionate in refluxing acetone yields the 2-carboxylate regioisomer exclusively, while 3-substituted isomers form via alternative pathways .
  • Monitoring reaction progress via HPLC (C18 column, acetonitrile/water gradient) ensures purity and minimizes cross-contamination .

Q. What strategies resolve enantiomeric impurities in this compound-based chiral compounds?

  • Diastereomeric resolution using (S)-1-phenylethylamine (S-PEA) converts carboxylate esters into separable amides. For example:

  • Ethyl 1,4-benzoxathian-2-carboxylate treated with S-PEA forms diastereomeric amides, isolated via silica gel chromatography (hexane/ethyl acetate) .
  • Absolute configuration is confirmed using chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How can researchers mitigate chemical instability of this compound intermediates during synthesis?

  • Instability in polar solvents (e.g., hydrolysis of 3-substituted benzoxathiane carboxylates) requires:

  • Switching to aprotic solvents (e.g., THF) and low-temperature conditions (-20°C) to stabilize reactive intermediates .
  • Real-time monitoring via ¹H NMR to detect decomposition (e.g., disappearance of ester peaks at δ 4.2–4.4 ppm) .

Q. What analytical methods validate the environmental impact of this compound in biodegradation studies?

  • GC-MS : Quantifies residual this compound in soil/water samples using internal standards (e.g., deuterated phenol) .
  • Microtox Assay : Assesses acute toxicity (EC₅₀) via luminescent bacteria (Vibrio fischeri) to evaluate biodegradation efficiency .

Q. Methodological Frameworks

Q. How should researchers design experiments to analyze contradictory data in this compound reactivity?

  • Apply iterative hypothesis testing:

  • Reproducibility Checks : Repeat reactions under identical conditions (solvent, temperature, catalyst) to rule out procedural errors .
  • Control Experiments : Compare results with structurally analogous compounds (e.g., 2-fluorophenol) to isolate electronic/steric effects .
  • Peer Review : Cross-validate spectral data with collaborators to confirm structural assignments .

Q. What ethical and reporting standards apply to this compound research?

  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
  • Disclose safety protocols, synthetic yields, and spectral data (e.g., NMR shifts, HPLC retention times) to ensure reproducibility per Medicinal Chemistry Research guidelines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiol-Containing Ligands

2-Mercaptophenol is often compared to ligands with similar metal-binding pharmacophores (MBPs):

  • 1-Hydroxy-2-sulfanylpyridinium: Binds zinc in hCA II via bidentate coordination (S and O), contrasting with this compound’s monodentate thiol binding. This difference arises from the pyridinium ring’s rigidity, which stabilizes bidentate interactions with the Zn(II) ion .
  • Thiomaltol and Allothiomaltol: These maltol derivatives bind zinc monodentately (via sulfur) or bidentately (S and O), depending on methyl group positioning. Thiomaltol’s binding resembles this compound, while allothiomaltol mimics 1-hydroxy-2-sulfanylpyridinium .
  • Thioxolone Hydrolysis Product: Hydrolyzed to 4-mercapto-benzene-1,3-diol, which binds zinc via thiol, akin to this compound. However, oxidation of this product shifts binding to hydroxyl, altering inhibition dynamics .

Key Insight : Small structural changes (e.g., substituent position, heteroatom identity) drastically alter metal coordination modes and inhibitor efficacy.

Functional Group Analogs: Hydroxyl vs. Thiol

Replacing hydroxyl groups with thiols or halogens modifies biological activity:

  • Catechol (1,2-Dihydroxybenzene): Lacks the thiol group but demonstrates potent antiproliferative effects (p < 0.00001 at 45 µM). In contrast, this compound shows negligible activity (p = 0.02), highlighting the necessity of hydroxyl oxygens for antiproliferation .
  • 2-Thiouracil: A thioamide-based inhibitor of iodothyronine 5'-deiodinase. This compound matches its inhibitory potency, whereas non-hydroxylated analogs (e.g., 2-mercaptopyridine) are inactive .
  • Chlorinated Analogs (2-Chlorophenol, Dichlorobenzene): Substituting hydroxyls with chlorine reduces or eliminates antiproliferative effects, underscoring the irreplaceable role of oxygen in catechol’s bioactivity .

Positional Isomers and Derivatives

  • 3-Mercaptophenol: The meta isomer shows negligible inhibition of iodothyronine 5'-deiodinase compared to this compound, emphasizing the importance of ortho-thiol positioning for enzyme interaction .

Key Data Tables

Table 1: Metal-Binding Properties and Inhibition Constants

Compound Binding Mode (Zn) Target Enzyme Inhibition Constant (Kᵢ) Reference
This compound Monodentate (S) hCA II Low µM range
1-Hydroxy-2-sulfanylpyridinium Bidentate (S, O) hCA II Not reported
Thiomaltol Monodentate (S) hCA II Comparable to 2-MP
2-Thiouracil N/A Iodothyronine 5'-deiodinase ~41x less potent than 2-MP

Properties

IUPAC Name

2-sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKYTRPNOVFCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149906
Record name Phenol, o-mercapto- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-24-0
Record name 2-Mercaptophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, o-mercapto- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-mercaptophenol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
2-Mercaptophenol
Trimethylsilyl hydrogen carbonate
2-Mercaptophenol
Trimethylsilyl hydrogen carbonate
2-Mercaptophenol
Trimethylsilyl hydrogen carbonate
2-Mercaptophenol
Trimethylsilyl hydrogen carbonate
2-Mercaptophenol
Trimethylsilyl hydrogen carbonate
2-Mercaptophenol

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